(E,2S)-6-[(7S,10S,12S,13R,14R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid
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Overview
Description
Ganoderenic acid E is a triterpenoid.
Scientific Research Applications
Structural Characterization and Synthesis
Research on structurally related compounds provides insights into the synthesis, crystalline structure, and potential applications of complex molecules. For instance, the study of 5,22-Stigmastadien-3β-yl p-toluenesulfonate highlighted the importance of molecular conformation and intermolecular interactions in the crystal lattice, which can be critical for understanding the reactivity and stability of similar compounds (Ketuly et al., 2010).
Biological Activity and Drug Design
Compounds with a cyclopenta[a]phenanthrene core are often studied for their biological activity. For example, androsterone derivatives have been investigated for their potential as inhibitors of androgen biosynthesis, which is relevant for conditions such as prostate cancer (Djigoué et al., 2012). Similarly, the synthesis and evaluation of liver X receptor (LXR) agonists from hyodeoxycholic acid demonstrate the therapeutic potential of steroidal scaffolds in modulating cholesterol metabolism, a key factor in cardiovascular diseases (Ching, 2013).
Anticancer and Antimicrobial Properties
Research into the anticancer and antimicrobial properties of structurally related compounds, such as Pistagremic acid, reveals the potential of these molecules in drug development. Pistagremic acid, isolated from Pistacia integerrima, has shown broad-spectrum anticancer activity and could serve as a lead structure for new anticancer drugs (Uddin et al., 2013). This indicates the value of exploring the biological activities of complex molecules for therapeutic applications.
Properties
CAS No. |
110241-23-1 |
---|---|
Molecular Formula |
C30H40O8 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
6-(7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid |
InChI |
InChI=1S/C30H40O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h10,15,17-19,25,32,36H,8-9,11-13H2,1-7H3,(H,37,38) |
InChI Key |
UFIFFDILGAASQL-UHFFFAOYSA-N |
Isomeric SMILES |
CC(CC(=O)/C=C(\C)/C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C)C(=O)O |
SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C)C(=O)O |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C)C(=O)O |
melting_point |
227 - 229 °C |
physical_description |
Solid |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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